1-(2,6-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
CAS No.:
Cat. No.: VC13696254
Molecular Formula: C18H23BF2N2O2
Molecular Weight: 348.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23BF2N2O2 |
|---|---|
| Molecular Weight | 348.2 g/mol |
| IUPAC Name | 1-[(2,6-difluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
| Standard InChI | InChI=1S/C18H23BF2N2O2/c1-11-16(19-24-17(3,4)18(5,6)25-19)12(2)23(22-11)10-13-14(20)8-7-9-15(13)21/h7-9H,10H2,1-6H3 |
| Standard InChI Key | NRICYHJOPSFIPN-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=C(C=CC=C3F)F)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=C(C=CC=C3F)F)C |
Introduction
Structural and Molecular Characteristics
Core Pyrazole Framework
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, forms the central scaffold of this compound. Substitutions at the 1-, 3-, 4-, and 5-positions introduce distinct functional groups that modulate reactivity and stability. The 1-position is occupied by a 2,6-difluorobenzyl group, while methyl groups at the 3- and 5-positions enhance steric bulk and electronic modulation .
Boron-Containing Dioxaborolane Moiety
The 4-position features a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, a pinacol boronic ester known for stabilizing boron atoms in synthetic intermediates. This moiety facilitates Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation in complex molecule synthesis . The dioxaborolane’s electron-withdrawing effects further influence the pyrazole ring’s electronic density, potentially enhancing interactions with biological targets .
Difluorobenzyl Substituent
The 2,6-difluorobenzyl group at the 1-position introduces fluorine atoms at ortho positions relative to the benzyl-pyrazole linkage. Fluorination enhances metabolic stability, lipophilicity, and binding affinity in medicinal compounds, making this substituent critical for pharmacological applications .
Synthetic Pathways and Optimization
Stepwise Assembly
Synthesis typically begins with the preparation of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, followed by alkylation with 2,6-difluorobenzyl bromide. Reaction conditions involve potassium carbonate as a base in dimethylformamide (DMF) at 60–80°C, achieving moderate yields (45–60%) .
Critical Reaction Parameters
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Temperature Control: Elevated temperatures (≥60°C) are necessary to overcome the activation energy of the SN2 alkylation mechanism.
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Solvent Selection: DMF’s high polarity and boiling point facilitate solubility and reaction progression, though alternatives like THF may be explored for scalability .
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Purification Challenges: Column chromatography or recrystallization is required to isolate the product from byproducts such as disubstituted pyrazoles or unreacted starting materials.
Alternative Routes
Recent advances in boron chemistry suggest microwave-assisted synthesis or flow chemistry could reduce reaction times and improve yields. For example, microwave irradiation at 100°C for 15 minutes has been shown to enhance coupling efficiency in similar dioxaborolane-containing compounds .
Material Science Applications
Suzuki-Miyaura Cross-Coupling
As a boronic ester, this compound serves as a key intermediate in synthesizing biaryl structures for organic electronics. For example, coupling with aryl halides yields conjugated polymers for OLEDs or photovoltaic cells .
Stability Considerations
Comparative Analysis with Structural Analogs
| Compound Name | Structural Features | Similarity Index | Key Differences |
|---|---|---|---|
| 1-Methyl-3-(dioxaborolan-2-yl)-1H-pyrazole | Methyl at 1-position, dioxaborolane at 3 | 0.91 | Lacks difluorobenzyl and 5-methyl groups |
| 1-Phenyl-3-(dioxaborolan-2-yl)-1H-pyrazole | Phenyl at 1-position | 0.75 | Reduced fluorination and steric bulk |
| 4-(Dioxaborolan-2-yl)-1H-pyrazole | Unsubstituted pyrazole | 0.68 | Absence of benzyl and methyl groups |
This compound’s combination of fluorine and methyl groups confers unique electronic and steric profiles, enhancing both synthetic utility and bioactivity compared to analogs .
Challenges and Future Directions
Synthetic Limitations
Current yields (≤60%) necessitate optimization via catalyst screening (e.g., Pd-based catalysts) or solvent engineering. Scalability remains a concern for industrial applications .
Unexplored Biological Targets
While kinase and antibacterial targets are promising, exploration of antiviral or antifungal activity is warranted. Computational studies could prioritize targets for empirical validation .
Advanced Material Development
Incorporating this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could exploit its boron center for gas storage or catalysis applications .
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